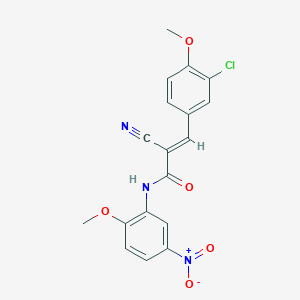![molecular formula C23H22BrN3O3 B10897820 N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B10897820.png)
N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzyl group, a bromophenyl hydrazone moiety, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenol in the presence of a suitable catalyst to form the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows for potential use as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biology: It can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have been studied for their antiviral and anticancer properties.
Uniqueness
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for further modification and optimization for specific purposes.
Propiedades
Fórmula molecular |
C23H22BrN3O3 |
|---|---|
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
N-benzyl-2-[4-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C23H22BrN3O3/c1-29-22-13-18(15-26-27-20-10-8-19(24)9-11-20)7-12-21(22)30-16-23(28)25-14-17-5-3-2-4-6-17/h2-13,15,27H,14,16H2,1H3,(H,25,28)/b26-15+ |
Clave InChI |
SWUXTWVBMOOPLG-CVKSISIWSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897740.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
methanone](/img/structure/B10897761.png)
![(2E)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10897770.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10897778.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10897781.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B10897801.png)

